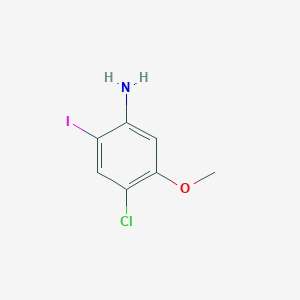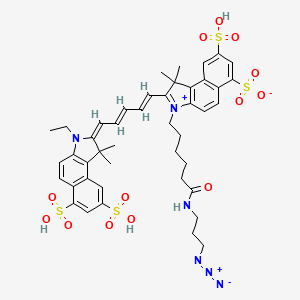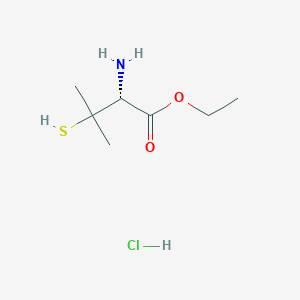
Penicillamine ethyl ester hydrochloride
Übersicht
Beschreibung
Penicillamine ethyl ester hydrochloride is a derivative of penicillamine, which is a chelating agent . It is an α-amino acid metabolite of penicillin, although it has no antibiotic properties . It is structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol .
Synthesis Analysis
The synthesis of penicillamine ethyl ester hydrochloride involves several steps. One method involves the reaction of ethyl benzimidate hydrochloride with ®-ethyl cysteine hydrochloride in ethanol to yield (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate . It also reacts with D-penicillamine methyl ester hydrochloride and triethylamine to prepare methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate .Molecular Structure Analysis
Penicillamine is a trifunctional organic compound, consisting of a thiol, an amine, and a carboxylic acid . It is an amino acid structurally similar to cysteine, but with geminal dimethyl substituents α to the thiol . Like most amino acids, it is a colorless solid that exists in the zwitterionic form at physiological pH .Chemical Reactions Analysis
Penicillamine ethyl ester hydrochloride can participate in various chemical reactions. For instance, it can undergo serine/threonine ligation and cysteine/penicillamine ligation, which are highly chemo- and regioselective reactions between unprotected peptides with C-terminus salicylaldehyde esters and unprotected peptides with N-terminus serine/threonine or cysteine/penicillamine . Esters, like penicillamine ethyl ester hydrochloride, can also undergo hydrolysis, which is a reaction that splits the ester bond with water .Wissenschaftliche Forschungsanwendungen
Catalyst in Hydrocarboxylation
Penicillamine ethyl ester hydrochloride, when reacted with palladium(II) complexes, forms low symmetry metal complexes. These have been shown to act as effective catalysts in the hydrocarboxylation of styrene, demonstrating high selectivity towards 2-phenylpropanoic acid. This suggests its potential application in organic synthesis and catalysis (Real, Pages, Polo, Piniella†, & Alvarez-Larena, 1999).
Synthesis of Heterocyclic Compounds
The condensation of penicillamine ethyl ester hydrochloride with salicylaldehyde and its derivatives leads to the formation of new heterocyclic ring systems, namely diastereomeric thiazolidine derivatives. This process is significant for the development of novel compounds in medicinal chemistry and drug development (Torrini, Paradisi, & Romeo, 1981).
Technetium Coordination for Cell Permeability Studies
Penicillamine ethyl ester hydrochloride has been used to form a neutral and lipophilic complex with technetium, which demonstrated significant alterations in cell membrane permeability. This application is crucial in nuclear medicine for the development of radiopharmaceuticals and understanding cell membrane dynamics (Horiuchi, Yokoyama, Tsuiki, Tanaka, & Saji, 1981).
Long-Acting Derivative Synthesis
Research into the synthesis of long-acting D-Penicillamine derivatives, including its conversion into lipophilic derivatives, highlights its potential in developing treatments involving prolonged drug action. This research opens avenues in pharmacology for creating drugs with extended release and improved efficacy (Chvapil, Kielar, Liška, Silhánková, & Brendel, 2005).
Antioxidant and Redox Activity
Penicillamine, including its derivatives, has shown unexpected antioxidant and redox activities. This finding is pivotal in understanding the biological activities of penicillamine and can lead to its application in treating oxidative stress-related diseases (Mao, Huang, Shao, Qin, Xu, Shao, & Zhu, 2019).
Chelation Therapy in Copper Overload
Penicillamine derivatives are explored for their ability to chelate copper, particularly in conditions like Wilson's disease. The development of tripodal metal-chelating agents derived from penicillamine showcases its potential in treating copper overload conditions (Jullien, Gateau, Lebrun, Kieffer, Testemale, & Delangle, 2014).
Wirkmechanismus
The mechanism of action of penicillamine, from which penicillamine ethyl ester hydrochloride is derived, involves its chelating properties. In Wilson’s disease, it binds copper, allowing it to be eliminated in the urine . Penicillamine also reduces excess cystine excretion in cystinuria by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, which is more soluble
Eigenschaften
IUPAC Name |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-4-10-6(9)5(8)7(2,3)11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUPDMMNAQKQC-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)(C)S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillamine ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



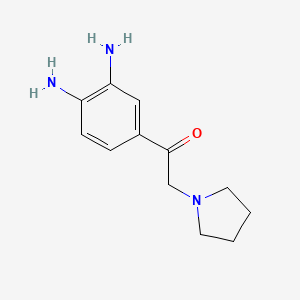

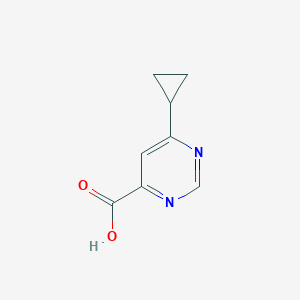
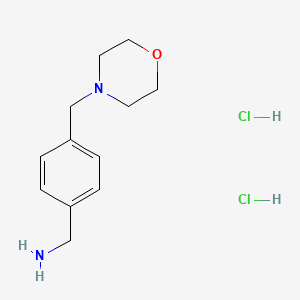
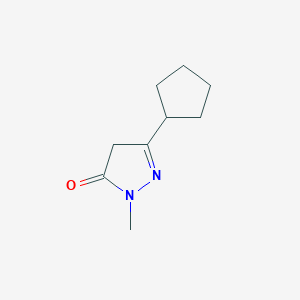
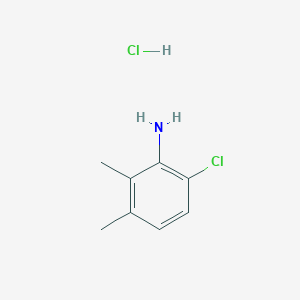
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)


![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)
